An In-depth Technical Guide to H-D-Lys(Z)-OBzl HCl: Properties, Protocols, and Applications
An In-depth Technical Guide to H-D-Lys(Z)-OBzl HCl: Properties, Protocols, and Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on H-D-Lys(Z)-OBzl HCl, a critical building block in modern peptide chemistry. We will delve into its core chemical properties, the strategic rationale behind its design, and its practical application, providing field-proven insights to ensure successful and reproducible outcomes in the laboratory.
Core Chemical Identity and Physicochemical Properties
H-D-Lys(Z)-OBzl HCl, systematically named (R)-Benzyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride, is a derivative of the D-enantiomer of lysine. In this compound, the α-amino group is free (as a hydrochloride salt), the ε-amino group on the side chain is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a benzyl ester (OBzl).
The presence of the D-isomer is of paramount importance for the synthesis of non-natural peptides and peptidomimetics. Incorporating D-amino acids can significantly enhance the proteolytic stability of a peptide therapeutic, prolonging its in-vivo half-life, and can be used to modulate receptor binding affinity and selectivity.
Below is the chemical structure of the protonated form of H-D-Lys(Z)-OBzl:
Caption: Figure 1: Chemical Structure of H-D-Lys(Z)-OBzl Cation
The following table summarizes the key physicochemical properties of this compound. While most physical properties are identical to its L-isomer, the optical rotation is of equal magnitude but opposite in sign, a fundamental characteristic of enantiomers.
| Property | Value | Reference |
| Synonyms | N-epsilon-Carbobenzyloxy-D-lysine benzyl ester hydrochloride | [1] |
| CAS Number | Not specified in results, L-isomer is 6366-70-7 | [2][3] |
| Molecular Formula | C₂₁H₂₆N₂O₄·HCl | [1][2] |
| Molecular Weight | 406.9 g/mol | [1][2] |
| Appearance | White crystalline powder | [2] |
| Purity (Typical) | ≥99% (HPLC) | [2] |
| Melting Point | 128-142 ºC (for L-isomer) | [2] |
| Optical Rotation | Expected to be approx. -3.2° (based on L-isomer value of +3.2°) | [2] |
| Storage Conditions | 0-8 °C, dry, tightly sealed container | [2][4] |
The Strategic Rationale of Protecting Groups: An Expert's Perspective
The choice of protecting groups is a cornerstone of successful peptide synthesis. In H-D-Lys(Z)-OBzl HCl, the selection of the Z and OBzl groups is deliberate and synergistic, offering a robust strategy for incorporating lysine into a peptide chain.
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Nε-Benzyloxycarbonyl (Z) Group: This group shields the highly nucleophilic amine on the lysine side chain. Its primary advantage is its stability under a wide range of conditions, including the acidic (for Boc-group removal) and basic (for Fmoc-group removal) environments commonly used for deprotecting the α-amino group during chain elongation. This chemical orthogonality is critical to prevent unwanted side reactions and branching at the ε-amino position. The Z group is typically removed under reductive conditions, most commonly via catalytic hydrogenolysis (H₂/Pd-C), a mild method that does not affect most other functional groups in a peptide.
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C-Terminal Benzyl Ester (OBzl) Group: The benzyl ester protects the C-terminal carboxylic acid, preventing it from participating in undesired coupling reactions. A key strategic advantage is that, like the Z group, it is also cleaved by catalytic hydrogenolysis. This allows for the simultaneous deprotection of the lysine side chain and the C-terminus in a single, efficient step, which is particularly advantageous in solution-phase synthesis.
This dual-protection scheme with Z and OBzl groups is a classic and reliable strategy, valued for its predictability and the mild conditions required for final deprotection.
Applications in Peptide Synthesis and Drug Development
H-D-Lys(Z)-OBzl HCl is a versatile reagent primarily utilized as a foundational building block in peptide synthesis.[2] Its applications are central to advancing therapeutic and research goals.
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Drug Development: It is instrumental in creating peptide drug candidates with enhanced stability and bioavailability.[2] The incorporation of a D-lysine can render the peptide resistant to degradation by proteases, a crucial factor for effective therapeutic outcomes.
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Peptide Synthesis: It serves as a key component for synthesizing complex peptides, especially those requiring a D-amino acid at a specific position to achieve a desired three-dimensional structure or biological function.[2]
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Bioconjugation: The lysine side chain, once deprotected, is a common site for attaching other molecules like drugs, imaging agents, or polymers (e.g., PEGylation), thereby improving the targeting and efficacy of treatments.[2]
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Cancer Research: Its use extends to the development of targeted cancer therapies, where peptide constructs can selectively bind to cancer cells while minimizing damage to healthy tissues.[2]
Experimental Workflow: Solution-Phase Dipeptide Coupling
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following detailed methodology for a standard dipeptide coupling reaction includes in-process checks and purification, representing a robust workflow.
Caption: Figure 2: Workflow for a typical solution-phase peptide coupling.
Objective: To synthesize the dipeptide Boc-Ala-D-Lys(Z)-OBzl.
Materials:
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H-D-Lys(Z)-OBzl HCl (1.0 eq)
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Boc-L-Ala-OH (1.0 eq)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
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1-Hydroxybenzotriazole (HOBt) (1.1 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.0 eq, to neutralize HCl salt)
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Dichloromethane (DCM, anhydrous)
-
Thin Layer Chromatography (TLC) supplies
-
Saturated sodium bicarbonate solution, 1M HCl solution, brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
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Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve H-D-Lys(Z)-OBzl HCl (1.0 eq) and Boc-L-Ala-OH (1.0 eq) in anhydrous DCM.
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Neutralization & Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) dropwise to neutralize the hydrochloride salt, stirring for 10 minutes. Subsequently, add HOBt (1.1 eq) and DCC (1.1 eq). Causality Note: HOBt is added to suppress racemization and improve coupling efficiency. DCC is the dehydrating agent that activates the carboxylic acid.
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Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form.
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In-Process Monitoring (Self-Validation): Monitor the reaction's progress by TLC. Spot the starting materials and the reaction mixture on a silica plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of starting materials and the appearance of a new, higher-Rf spot indicates product formation.
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Workup & Extraction: Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM. Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Causality Note: The acid wash removes unreacted amines (DIPEA), and the base wash removes unreacted carboxylic acid and HOBt.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the pure dipeptide.
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Final Characterization: Confirm the identity and purity of the final product, Boc-Ala-D-Lys(Z)-OBzl, using analytical techniques such as HPLC, Mass Spectrometry, and NMR.
Quality Control and Analytical Standards
The integrity of any synthesis relies on the quality of its starting materials and the characterization of its products.
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Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of H-D-Lys(Z)-OBzl HCl, with commercial suppliers typically guaranteeing ≥99% purity.[2]
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Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure, ensuring the presence of both the Z and OBzl protecting groups and the correct backbone structure.
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Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the correct molecular weight of the compound.[5]
Safe Handling and Storage Protocols
Adherence to proper safety and storage procedures is essential for maintaining the integrity of the reagent and ensuring laboratory safety.
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Handling:
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Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the fine powder.[4][6]
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Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[4]
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Avoid dust formation during handling.[6]
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In case of contact, wash skin thoroughly with soap and water; for eye contact, rinse with plenty of water for at least 15 minutes.[6]
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-
Storage:
Conclusion
H-D-Lys(Z)-OBzl HCl stands as a well-designed and indispensable tool for the modern peptide chemist. Its unique combination of a D-stereocenter with a robust and synergistic protecting group strategy (Nε-Z and C-terminal OBzl) provides a reliable pathway for synthesizing advanced peptides with enhanced therapeutic potential. Understanding its properties, the rationale behind its design, and the rigorous protocols for its use empowers researchers to push the boundaries of drug discovery and biomolecular engineering.
References
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Aapptec Peptides. (n.d.). H-Lys(Z)-OBzl HCl [6366-70-7]. Retrieved from [Link]
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Aapptec, LLC. (n.d.). Safety Data Sheet for H-Gly-OBzl HCl. Retrieved from [Link]
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BuyersGuideChem. (n.d.). H-L-Lys(Z)-OBzl.HCl suppliers and producers. Retrieved from [Link]
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Aapptec Peptides. (n.d.). H-D-Lys-OBzl HCl TosOH. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). H-Lys(Z)-OBzl | C21H26N2O4.HCl. Retrieved from [Link]
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PubChem. (n.d.). (4S)-4-amino-5-benzyloxy-5-oxo-pentanoic acid. Retrieved from [Link]
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A-Peptide Co., Ltd. (n.d.). H-Lys(Z)-OBzl·HCl. Retrieved from [Link]
